Ethyl 2-cyclopropylacetate
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Overview
Description
Ethyl 2-cyclopropylacetate is an organic compound with the molecular formula C7H12O2. It is a colorless liquid with a characteristic ester odor. This compound is used in various chemical syntheses and has applications in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-cyclopropylacetate can be synthesized through several methods. One common method involves the reaction of ethyl bromoacetate with cyclopropylmagnesium bromide in the presence of a catalyst. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the esterification of cyclopropylacetic acid with ethanol in the presence of an acid catalyst. This method is preferred due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyclopropylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopropylacetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield cyclopropylmethanol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for hydrolysis reactions.
Major Products:
Oxidation: Cyclopropylacetic acid.
Reduction: Cyclopropylmethanol.
Substitution: Various substituted cyclopropylacetates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyclopropylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research has shown its potential in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of flavor and fragrance compounds.
Mechanism of Action
The mechanism of action of ethyl 2-cyclopropylacetate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of cyclopropylacetic acid. This acid can then participate in various metabolic pathways, exerting its effects through interactions with cellular receptors and enzymes .
Comparison with Similar Compounds
Ethyl 2-cyclopropylacetate can be compared with other similar compounds such as:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Cyclopropylacetic acid: The free acid form of this compound.
Cyclopropylmethanol: The reduced form of this compound.
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
ethyl 2-cyclopropylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-9-7(8)5-6-3-4-6/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODPICOFZRYWKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53432-87-4 |
Source
|
Record name | Ethyl cyclopropaneacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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